2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
Description
2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5th position and a propanoic acid backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
2-amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)6-2-4(3-15-6)1-5(12)7(13)14;/h2-3,5H,1,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZFRHBOKZZVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-94-5 | |
| Record name | 2-amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amino Acid Formation: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiophenes
Scientific Research Applications
Research indicates that 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid; hydrochloride may exhibit anti-inflammatory and anti-cancer properties. Its ability to interact with biological macromolecules allows it to influence enzyme activity and receptor interactions, which is crucial for drug development. Preliminary studies suggest that the compound's trifluoromethyl group enhances its lipophilicity, facilitating cellular membrane penetration and effective binding to biological targets.
Drug Development
The compound's unique structure positions it as a promising candidate for drug development. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential further. The presence of the trifluoromethyl group not only increases lipophilicity but may also enhance the compound's effectiveness compared to structurally similar compounds.
Polymer Chemistry
The incorporation of 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid; hydrochloride into polymer matrices has been explored for creating advanced materials with enhanced properties. The trifluoromethyl group can impart unique thermal and mechanical characteristics to polymers, making them suitable for applications in coatings, adhesives, and sealants.
Sensor Technology
The compound's ability to interact with various chemical species makes it a candidate for sensor applications. Its incorporation into sensor devices could enhance sensitivity and selectivity towards specific analytes, particularly in environmental monitoring and biomedical diagnostics.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid; hydrochloride exhibit significant anticancer activity against various human tumor cell lines. For instance, compounds with similar structural features have shown IC50 values indicating effective inhibition of cell growth in cancerous cells .
Antimicrobial Properties
Research into antimicrobial activity has revealed that derivatives of this compound can exhibit excellent inhibition against a range of microbial strains. The presence of the trifluoromethyl functional group is believed to enhance the antimicrobial efficacy of these compounds .
Mechanism of Action
The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating neurotransmitter activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the thiophene ring can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiophene/Furan Ring
Key Compounds :
2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic Acid Hydrochloride () Substituents: 5-Cl, 2-CH₃ on thiophene. Molecular Formula: C₉H₁₁Cl₂NO₂S. Molecular Weight: ~264.16 g/mol. Chlorine at position 5 is less electron-withdrawing than CF₃, which may reduce metabolic stability .
3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propanoic Acid () Substituents: Furan ring with 2-Cl, 5-CF₃ phenyl. Molecular Formula: C₁₄H₁₀ClF₃NO₃. Molecular Weight: ~343.69 g/mol. Key Differences: Replacement of thiophene with furan introduces oxygen instead of sulfur, reducing aromaticity and altering electronic properties. The phenyl-CF₃ group adds hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic Acid () Substituents: Benzo[b]thiophene with 5-Cl. Molecular Formula: C₁₁H₁₀ClNO₂S. Molecular Weight: 255.72 g/mol. However, the lack of CF₃ may limit its resistance to oxidative metabolism .
Impact of Trifluoromethyl (-CF₃) vs. Other Substituents
The CF₃ group in the main compound is a strong electron-withdrawing moiety, enhancing acidity (pKa reduction) of the propanoic acid group compared to chlorine or methyl analogs. CF₃ also imparts metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for chloro or methyl derivatives .
Chirality and Enantiomeric Effects
Several analogs, such as (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride (), highlight the importance of stereochemistry. The main compound’s chiral center at the 2-amino position likely influences its binding to biological targets (e.g., enzymes or receptors). Enantiopure synthesis, as seen in and , is critical for optimizing therapeutic or agrochemical efficacy .
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Attributes |
|---|---|---|---|---|
| Main Compound | C₇H₈ClF₃NO₂S* | ~263.66 | 5-CF₃ thiophen-3-yl | High metabolic stability, moderate solubility |
| 2-Amino-3-(5-chloro-2-methylthiophen-3-yl)propanoic Acid HCl | C₉H₁₁Cl₂NO₂S | 264.16 | 5-Cl, 2-CH₃ thiophen-3-yl | Increased steric bulk, lower stability |
| 3-Amino-3-[5-(2-Cl-5-CF₃-phenyl)furan-2-yl]-propanoic Acid | C₁₄H₁₀ClF₃NO₃ | 343.69 | 2-Cl, 5-CF₃ phenyl on furan | High hydrophobicity, reduced solubility |
| 2-Amino-3-(5-Cl-benzo[b]thiophen-3-yl)propanoic Acid | C₁₁H₁₀ClNO₂S | 255.72 | 5-Cl benzo[b]thiophen-3-yl | Planar structure, enhanced π-π interactions |
*Calculated based on structural formula.
Biological Activity
2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid; hydrochloride (CAS No. 3685-48-1) is a compound of interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group attached to a thiophene ring, has been studied for various pharmacological effects, including antimicrobial, cytotoxic, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid; hydrochloride is C₇H₈ClF₃N₂O₂S, with a molecular weight of 227.67 g/mol. The compound is soluble in water and exhibits specific physicochemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₃N₂O₂S |
| Molecular Weight | 227.67 g/mol |
| Solubility | Soluble in water |
| CAS Number | 3685-48-1 |
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be around 64 µg/mL for effective inhibition of fungal growth and up to 128 µg/mL for bacterial strains .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Staphylococcus aureus | 128 |
| Escherichia coli | 64 - 128 |
Cytotoxic Effects
Cytotoxicity studies have indicated that this compound may affect cell viability in various cancer cell lines. For instance, a study on different derivatives showed that some exhibited cytotoxic effects with IC50 values ranging from 20 µM to over 100 µM depending on the cell line tested . This suggests potential applications in cancer therapeutics.
Neuroprotective Properties
The neuroprotective effects of similar compounds have been investigated, particularly concerning their ability to mitigate oxidative stress and neuronal damage. In vitro studies indicated that these compounds could reduce apoptosis in neuronal cells exposed to neurotoxic agents, highlighting their potential role in treating neurodegenerative diseases .
Table 2: Cytotoxicity and Neuroprotective Effects
| Cell Line | IC50 (µM) | Neuroprotection Observed |
|---|---|---|
| HeLa | 50 | Yes |
| MCF-7 | 80 | Yes |
| SH-SY5Y | >100 | Yes |
The precise mechanism through which 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways related to inflammation and apoptosis . Further research is necessary to elucidate these mechanisms fully.
Case Study 1: Antimicrobial Efficacy
A recent study published in Molecules assessed the antimicrobial efficacy of various derivatives of propanoic acid. The results indicated that compounds with similar structural features to 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid showed promising results against resistant strains of bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .
Case Study 2: Cancer Cell Lines
A comprehensive study on the cytotoxic effects of several derivatives derived from thiophene-containing amino acids highlighted the potential of these compounds in oncology. The results showed significant inhibition of cell proliferation in multiple cancer types, indicating that modifications at the thiophene position can enhance anticancer activity .
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Thiophene Functionalization : Introduce the trifluoromethyl group at the 5-position of thiophene via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) .
- Amino Acid Backbone Assembly : Employ Strecker synthesis or reductive amination to couple the thiophene moiety with a propanoic acid scaffold. Protecting groups (e.g., Boc for amines) are critical to prevent side reactions .
- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water) to enhance stability and solubility .
- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/ethyl acetate) to isolate high-purity product (>95% by HPLC) .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity. Compare retention times with standards .
- Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ calculated for C₉H₈F₃NO₂S·HCl: 290.03) .
Advanced: What experimental strategies minimize side reactions when incorporating this compound into peptide chains?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group during solid-phase peptide synthesis (SPPS) to prevent undesired coupling .
- Coupling Conditions : Activate the carboxylic acid with HBTU/HOBt or DIC/Oxyma in DMF, ensuring pH control (e.g., DIEA) to avoid racemization .
- Side Chain Stability : The trifluoromethyl-thiophene group is electron-deficient; avoid strong bases or nucleophiles (e.g., thiols) that could displace the CF₃ group .
- Deprotection : Use TFA (for Boc) or piperidine (for Fmoc) under anhydrous conditions to retain peptide integrity .
Advanced: How does the trifluoromethyl-thiophene moiety influence the compound’s electronic properties and biological interactions?
Methodological Answer:
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, reducing electron density on the thiophene ring. This enhances stability against oxidative degradation and alters π-π stacking in protein binding pockets .
- Biological Implications :
- Enzyme Inhibition : The thiophene ring may interact with hydrophobic enzyme pockets (e.g., kinases), while the CF₃ group increases binding affinity via halogen bonding .
- Spectroscopic Probes : The conjugated system can serve as a fluorescent tag (λₑₓ ~300–350 nm; λₑₘ ~400–450 nm) for tracking protein interactions, though sensitivity to solvent polarity must be calibrated .
Data Contradiction: How should researchers resolve discrepancies in solubility data (aqueous vs. organic solvents)?
Methodological Answer:
- Variable Testing : Solubility is pH-dependent. Test under controlled conditions:
- Counterion Effects : The hydrochloride salt improves aqueous solubility (~10–20 mg/mL at pH 7) compared to the free base. If conflicting data arise, verify the salt form (e.g., via chloride ion test with AgNO₃) .
- Purity Check : Impurities (e.g., unreacted thiophene precursors) may artificially reduce solubility. Re-purify via recrystallization and re-test .
Advanced: What are the challenges in characterizing this compound’s stereochemistry, and how can they be addressed?
Methodological Answer:
- Chiral Purity : The α-carbon is stereogenic. Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with known L/D standards to confirm absolute configuration .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine crystal structure and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
